N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyrrole substituent at the 4-position of the benzamide core and a 3-isopropoxypropyl group as the N-alkyl chain. This structure combines aromatic and aliphatic functionalities, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H22N2O2/c1-14(2)21-13-5-10-18-17(20)15-6-8-16(9-7-15)19-11-3-4-12-19/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,18,20) |
InChI Key |
GDAIQIRELRKACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoyl chloride with an appropriate amine.
Substitution with Pyrrole: The benzamide core is then subjected to a substitution reaction with pyrrole under acidic or basic conditions to introduce the pyrrole ring.
Introduction of Isopropoxypropyl Group: The final step involves the alkylation of the benzamide-pyrrole intermediate with 3-isopropoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide exhibit notable anticancer properties. For instance, derivatives of benzamide have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds modulate autophagy and inhibit mTORC1 activity, which is crucial for cancer cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | 0.5 | mTORC1 inhibition |
| Compound B | HeLa | 0.3 | Autophagy modulation |
| This compound | TBD | TBD | TBD |
1.2 Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Compounds with similar structures have been shown to reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship Studies
2.1 Optimization of Biological Activity
Structure-activity relationship (SAR) studies are essential for optimizing the biological activities of compounds like this compound. Modifications to the chemical structure can enhance binding affinity to target proteins, improve metabolic stability, and reduce toxicity .
Case Study: SAR Analysis
A recent SAR study focused on a series of benzamide derivatives, revealing that specific substitutions at the aromatic ring significantly influenced their anticancer properties. The introduction of alkoxy groups improved solubility and bioavailability, leading to enhanced therapeutic efficacy .
In Silico Studies
3.1 Computational Modeling
In silico studies using molecular docking and dynamics simulations have been employed to predict the binding interactions between this compound and its biological targets. These studies help in understanding the pharmacophore features necessary for effective binding and activity .
Table 2: In Silico Binding Affinities
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Protein X | -8.5 |
| Compound C | Protein Y | -7.8 |
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrole-Containing Benzamides
- N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (): This compound shares the pyrrole moiety but lacks the 3-isopropoxypropyl chain. Its synthesis via nickel-catalyzed reductive aminocarbonylation (Ni(glyme)Cl₂, Zn/Mn reductants, 120°C, 16 hours) achieved high yields (~80–95%).
- N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Contains a pyrrole-like quinoline scaffold but with a complex heterocyclic system. Such structures often require multistep syntheses, contrasting with the simpler benzamide core of the target compound.
Imidazole-Containing Benzamides
Alkyl/Aryl-Substituted Benzamides
- 4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide (): Features a benzyloxy group and azetidinone ring. Synthesized via reflux/ultrasonication (12 hours, 60°C, triethylamine catalyst), yielding 70–85%. The 3-isopropoxypropyl group in the target compound may offer improved solubility over rigid azetidinone derivatives.
Physicochemical Properties
Melting Points :
- Solubility: Alkoxy chains (e.g., isopropoxypropyl) generally improve lipophilicity compared to polar groups like sulfonamides () or azetidinones ().
Biological Activity
N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzamide core substituted with a pyrrole ring and an isopropoxypropyl side chain. Its molecular formula is .
Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and metabolism, such as enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR) .
- Cell Growth Suppression : The compound may suppress cell growth by interfering with critical signaling pathways, potentially affecting mTORC1 activity, which is crucial for cell growth and proliferation .
- Autophagy Modulation : Research suggests that some derivatives can modulate autophagy, a cellular process that can enhance cancer cell death under certain conditions .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .
Anticancer Activity
The compound has demonstrated significant antiproliferative effects in cancer cell lines, particularly in pancreatic cancer models (e.g., MIA PaCa-2 cells). Structure-activity relationship (SAR) studies have identified specific modifications that enhance its anticancer potency .
Study 1: Antiproliferative Activity
A study focused on the antiproliferative activity of similar benzamide derivatives showed submicromolar activity against MIA PaCa-2 cells. These compounds were found to reduce mTORC1 activity and disrupt autophagic flux, indicating a potential mechanism for inducing cancer cell death .
Study 2: Antibacterial Efficacy
In another investigation, derivatives targeting the bacterial division protein FtsZ exhibited potent antibacterial properties. The study highlighted the importance of structural modifications in enhancing efficacy against multidrug-resistant strains .
Data Tables
| Activity Type | Effect | Target Pathway/Mechanism |
|---|---|---|
| Antimicrobial | Effective against MRSA | Inhibition of bacterial growth |
| Anticancer | Suppresses pancreatic cancer | mTORC1 pathway modulation |
| Autophagy Modulation | Enhances cancer cell death | Disruption of autophagic flux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
